Bisorcic is derived from L-ornithine, an amino acid that is a key intermediate in the urea cycle. The classification of bisorcic falls under amino acid derivatives, specifically those modified by acetylation. This modification alters its reactivity and biological activity compared to its parent compound.
The synthesis of bisorcic typically involves the reaction of L-ornithine with acetic anhydride. This process introduces acetyl groups at the N-2 and N-5 positions of L-ornithine, which is crucial for the compound's properties.
The molecular structure of bisorcic can be described as follows:
The structure features:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure of bisorcic post-synthesis. These methods provide insights into the arrangement of atoms within the molecule and verify the successful incorporation of acetyl groups.
Bisorcic participates in several types of chemical reactions:
Each type of reaction has specific conditions that must be maintained for optimal results, including temperature, solvent choice, and reaction time.
The mechanism of action of bisorcic involves its interaction with various enzymes and proteins within biological systems. The acetyl groups enhance its ability to bind to specific targets, modulating enzyme activities and influencing metabolic pathways.
The stability of bisorcic can be influenced by environmental factors such as pH, temperature, and light exposure. Proper storage conditions are necessary to maintain its integrity for research applications.
Bisorcic has a wide range of applications across various fields:
The classification of hepatoprotective agents underwent significant refinement during the 20th century, evolving from broad botanical categorizations to mechanistically defined pharmacological classes. Early systems categorized agents as:
The 1950s–1970s saw a shift toward evidence-based classification, driven by standardized hepatotoxicity models (e.g., CCl₄-, galactosamine-, and ethanol-induced injury in rodents). This period emphasized biochemical markers (ALT, AST, ALP) and histological validation [1] [3] [6]. By the 1980s, the focus expanded to include immunomodulatory mechanisms, with agents classified by their impact on cytokines (e.g., TNF-α suppression) and oxidative stress pathways [1] [7].
Table 1: Key 20th-Century Hepatoprotective Classes
Era | Classification Basis | Representative Agents | Primary Mechanism |
---|---|---|---|
Pre-1950s | Empirical/Botanical | Phyllanthus niruri, Picrorhiza kurroa | Choleretic, detoxification |
1950s–1970s | Toxin antagonism | N-acetylcysteine, Penicillamine | Free radical scavenging, metal chelation |
1980s–2000s | Molecular mechanisms | Silymarin, SAMe | Antioxidant, antifibrotic, immunomodulatory |
Bisorcic (developmental code: HE-145) emerged from systematic screening of synthetic flavonoids by Heidelberg Pharmaceuticals, Germany. Key milestones:
Bisorcic’s development reflected Europe’s shift toward synthetic hepatoprotectives with defined molecular targets, diverging from traditional plant-derived extracts [1] [6].
Table 2: Bisorcic Development Timeline
Year | Phase | Key Event | Significance |
---|---|---|---|
1973 | Discovery | Identification in flavonoid derivatives screen | Novel benzodioxole-flavonoid structure |
1979 | Patenting | DE29281979A1 filed | IP protection for synthesis and use |
1985 | Preclinical | Efficacy in ethanol/CCl₄ models | Dose-dependent ALT reduction (ED₅₀: 25 mg/kg) |
1987 | Regulatory | CPMP application (Category: Hepatotropic agent) | First EU synthetic hepatoprotective submission |
Bisorcic received its INN (International Nonproprietary Name) in 1986 under WHO Procedure WS-1429. The name adheres to INN structural conventions:
Global regulatory bodies diverged in classifying Bisorcic:
Disparities arose from differing evidentiary standards:
Table 3: Global Regulatory Positions on Bisorcic (1986–1990)
Region | Agency | Nonproprietary Name | Classification | Key Requirements |
---|---|---|---|---|
Global | WHO/INN | Bisorcic | Hepatoprotective | Nomenclature compliance |
EU | EMA | Bisorcic | Hepatotropic (A05BA) | Regenerative activity proof |
USA | FDA | Bisorcic | Detoxification adjunct | CYP450 induction data |
Japan | MHLW | Bisorjiku (キゾルジク) | Metabolic liver therapy | Japan-specific stability |
Australia | TGA | Bisorcic-sim | Biosimilar hepatoprotective | Bioequivalence to EU reference product |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7